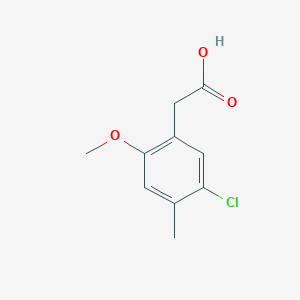

(5-Chloro-2-methoxy-4-methylphenyl)acetic acid

Description

(5-Chloro-2-methoxy-4-methylphenyl)acetic acid (CAS 383134-15-4) is a substituted phenylacetic acid derivative with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol . The compound features a phenyl ring substituted with chlorine at position 5, methoxy at position 2, and methyl at position 4, with an acetic acid moiety attached to the aromatic core.

Properties

IUPAC Name |

2-(5-chloro-2-methoxy-4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-3-9(14-2)7(4-8(6)11)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVGBLQVSPVSPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxy-4-methylphenyl)acetic acid typically involves the chlorination of 2-methoxy-4-methylphenylacetic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: (5-Hydroxy-2-methoxy-4-methylphenyl)acetic acid.

Reduction: (2-Methoxy-4-methylphenyl)acetic acid.

Substitution: (5-Methoxy-2-methoxy-4-methylphenyl)acetic acid.

Scientific Research Applications

(5-Chloro-2-methoxy-4-methylphenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxy-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the methoxy and methyl groups can influence the compound’s electronic properties and reactivity. The acetic acid moiety can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Positioning : The position of chlorine significantly impacts bioactivity. For example, MCPA (4-Cl, 2-CH₃) is a potent herbicide, whereas This compound (5-Cl, 2-OCH₃, 4-CH₃) has distinct electronic and steric properties due to methoxy and methyl groups .

- Functional Group Variations: Replacing the phenoxy group in MCPA with a phenylacetic acid moiety alters solubility and receptor binding. Acetic acid derivatives often exhibit enhanced hydrogen-bonding capacity, influencing pharmacokinetics .

Physicochemical Properties

- Acidity : The acetic acid group confers a pKa ~3–4, making these compounds moderately acidic. Substituents like methoxy (electron-donating) may slightly reduce acidity compared to chlorine (electron-withdrawing) .

Biological Activity

(5-Chloro-2-methoxy-4-methylphenyl)acetic acid is an organic compound that has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula C11H13ClO3, characterized by a phenyl ring substituted with chlorine, methoxy, and methyl groups. This unique structure contributes to its chemical properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO3 |

| Molecular Weight | 232.68 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its interactions with various biological macromolecules. Similar compounds have been shown to:

- Bind to specific receptors : This can lead to modulation of signaling pathways.

- Inhibit enzymes : Particularly those involved in inflammatory responses.

- Disrupt cellular structures : Affecting cellular integrity and function.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways:

- Anti-inflammatory pathways : By inhibiting pro-inflammatory cytokines.

- Cell proliferation : Potentially affecting cancer cell lines through apoptosis induction.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various biological contexts. Below are some notable findings:

-

Anti-inflammatory Effects :

- A study demonstrated that this compound significantly reduced the production of TNF-alpha in activated macrophages, indicating its potential as an anti-inflammatory agent.

-

Anticancer Activity :

- In vitro tests showed that the compound exhibited cytotoxic effects on several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 20 µM, suggesting a promising therapeutic role in oncology.

-

Mechanistic Insights :

- Further investigations revealed that the compound induced apoptosis in cancer cells through the mitochondrial pathway, evidenced by increased levels of caspase-3 and decreased Bcl-2 expression.

Table 1: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Macrophages | N/A | Inhibition of TNF-alpha production |

| Anticancer | MDA-MB-231 | 15 | Induction of apoptosis |

| Anticancer | A549 | 18 | Caspase activation |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (5-Chloro-2-methoxyphenyl)acetic Acid | Chlorine and methoxy substitutions | Exhibits anti-inflammatory activity |

| 4-Methylbenzoic Acid | Methyl group on phenyl | Used in polymer synthesis |

| 5-Bromo-2-methoxybenzoic Acid | Bromine instead of chlorine | Enhanced antimicrobial properties |

Q & A

Q. What synthetic methodologies are recommended for the preparation of (5-chloro-2-methoxy-4-methylphenyl)acetic acid?

Answer: The synthesis typically involves Friedel-Crafts alkylation or esterification of substituted phenylacetic acid derivatives. For example, chlorophenoxyacetic acid analogs (e.g., 4-chlorophenoxyacetic acid) are synthesized via reaction of substituted phenols with chloroacetic acid under acidic conditions . Optimization requires precise stoichiometric control of chlorinated intermediates (e.g., 4-chloro-2-methylphenol) and temperature modulation (110–130°C) to minimize side reactions like over-chlorination. Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment, using a C18 column and acetonitrile/water mobile phase (70:30 v/v) .

- Spectroscopy :

- NMR : Analyze NMR signals for the methoxy group (δ 3.8–3.9 ppm), methyl group (δ 2.3–2.5 ppm), and acetic acid protons (δ 3.6–3.7 ppm). NMR should confirm carbonyl resonance at δ 170–175 ppm .

- Mass Spectrometry : ESI-MS in negative ion mode should show a molecular ion peak at m/z 228.6 (calculated for CHClO) .

Q. What are the solubility properties of this compound in common laboratory solvents?

Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL at 25°C). Solubility in ethanol and methanol is temperature-dependent, improving at elevated temperatures (40–60°C). For aqueous experiments, prepare stock solutions in DMSO and dilute with buffer (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer: Discrepancies in NMR or mass spectra may arise from impurities or residual solvents. Mitigation strategies include:

- Cross-Validation : Compare data with NIST Chemistry WebBook entries or crystallographic databases (e.g., SHELXL-refined structures) .

- Decoupling Experiments : Use - HSQC/HMBC NMR to confirm connectivity between the chloro-substituted aromatic ring and acetic acid moiety .

- Elemental Analysis : Confirm C, H, Cl, and O percentages (±0.3% deviation) to rule out contaminants .

Q. What experimental design considerations are critical for studying its biological activity?

Answer:

- Dose Optimization : Conduct preliminary cytotoxicity assays (e.g., MTT assay) in mammalian cell lines to establish non-toxic concentrations (typically <100 µM).

- Control Groups : Include structurally similar analogs (e.g., 4-chlorophenylacetic acid) to isolate the pharmacological effect of the methoxy and methyl substituents .

- Metabolic Stability : Assess stability in liver microsomes (e.g., rat S9 fraction) to evaluate potential in vivo applicability .

Q. How can computational modeling aid in understanding its interaction with biological targets?

Answer:

- Docking Studies : Use software like AutoDock Vina to model binding to cyclooxygenase (COX) or peroxisome proliferator-activated receptors (PPARγ), leveraging crystallographic data (PDB IDs: 1CX2, 3B0K) .

- MD Simulations : Perform 100-ns molecular dynamics simulations to analyze conformational stability of the acetic acid moiety in aqueous environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Answer: Reported melting points for structurally related compounds (e.g., 4-chlorophenylacetic acid: 108°C ) may deviate due to polymorphic forms or impurities. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.